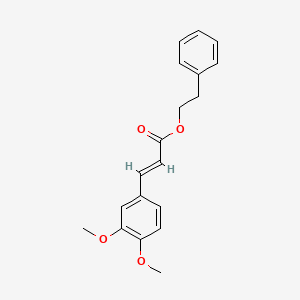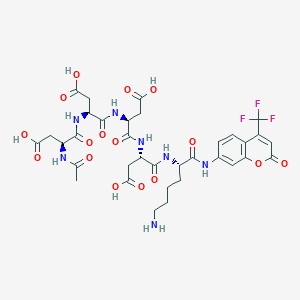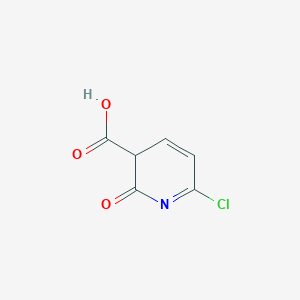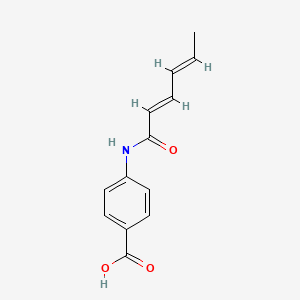![molecular formula C11H7N3O B12355542 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)
5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in a suitable solvent like dimethylformamide (DMF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce triazoloquinoline alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that similar compounds can bind to targets such as A2B receptors, which are involved in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Exhibits antimicrobial and anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Studied for its antiviral and anticancer activities.
Uniqueness
5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H7N3O |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5-methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one |
InChI |
InChI=1S/C11H7N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H2 |
Clave InChI |
JAYPYJNQWCEUIF-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=C2N=NC(=O)N2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)

![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)

![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)
